N-(1,3-dimethylpyrazol-4-yl)-4-(7-ethyl-1H-indol-3-yl)piperidine-1-carboxamide
Description
N-(1,3-dimethylpyrazol-4-yl)-4-(7-ethyl-1H-indol-3-yl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of pyrazole, indole, and piperidine moieties
Properties
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)-4-(7-ethyl-1H-indol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-4-15-6-5-7-17-18(12-22-20(15)17)16-8-10-26(11-9-16)21(27)23-19-13-25(3)24-14(19)2/h5-7,12-13,16,22H,4,8-11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWRSOMCBZFZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C3CCN(CC3)C(=O)NC4=CN(N=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethylpyrazol-4-yl)-4-(7-ethyl-1H-indol-3-yl)piperidine-1-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as 1,3-dimethyl-1H-pyrazole, which can be synthesized via the reaction of hydrazine with acetylacetone under acidic conditions.
Indole Synthesis: The indole ring can be synthesized through the Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the pyrazole, indole, and piperidine moieties. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrazole or piperidine rings using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the pyrazole or piperidine rings.
Substitution: Substituted derivatives at the piperidine ring.
Scientific Research Applications
N-(1,3-dimethylpyrazol-4-yl)-4-(7-ethyl-1H-indol-3-yl)piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Pharmacology: Studies focus on its binding affinity to receptors and enzymes, exploring its potential as a drug candidate.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-(1,3-dimethylpyrazol-4-yl)-4-(7-ethyl-1H-indol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dimethylpyrazol-4-yl)-4-(1H-indol-3-yl)piperidine-1-carboxamide
- N-(1,3-dimethylpyrazol-4-yl)-4-(7-methyl-1H-indol-3-yl)piperidine-1-carboxamide
Uniqueness
N-(1,3-dimethylpyrazol-4-yl)-4-(7-ethyl-1H-indol-3-yl)piperidine-1-carboxamide is unique due to the presence of the 7-ethyl group on the indole moiety, which can influence its binding properties and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
